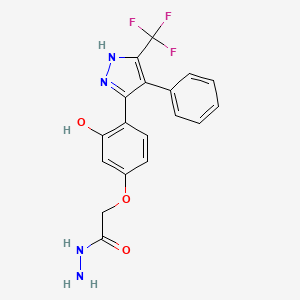
2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic compound that features a pyrazole ring substituted with a phenyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with an appropriate 1,3-diketone. For instance, phenylhydrazine can react with 1,1,1-trifluoro-2,4-pentanedione under acidic conditions to form 4-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Hydroxyphenyl Ether Formation: The next step involves the formation of the hydroxyphenyl ether. This can be achieved by reacting 3-hydroxy-4-bromophenol with the pyrazole derivative in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Acetohydrazide Formation: Finally, the acetohydrazide moiety is introduced by reacting the hydroxyphenyl ether with ethyl chloroacetate followed by hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present in any intermediate, can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, such as etherification or esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or dimethyl sulfoxide (DMSO) are typical.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various ethers or esters depending on the substituents introduced.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide has potential as a pharmacophore in drug design. Its pyrazole ring is known for its bioactivity, which can be exploited in the development of new therapeutic agents.
Medicine
In medicine, this compound could be investigated for its anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization can lead to the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide involves its interaction with various molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenolic hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
4-phenyl-5-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole core but lacks the phenoxyacetohydrazide moiety.
3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol: Similar structure but without the acetohydrazide group.
2-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxyacetic acid: Contains the phenoxyacetic acid instead of the acetohydrazide.
Uniqueness
The uniqueness of 2-(3-hydroxy-4-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, while the acetohydrazide moiety can form additional interactions with biological targets, potentially leading to enhanced bioactivity.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
属性
IUPAC Name |
2-[3-hydroxy-4-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c19-18(20,21)17-15(10-4-2-1-3-5-10)16(24-25-17)12-7-6-11(8-13(12)26)28-9-14(27)23-22/h1-8,26H,9,22H2,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIZHMYGQSOZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)OCC(=O)NN)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
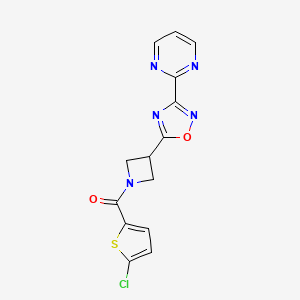
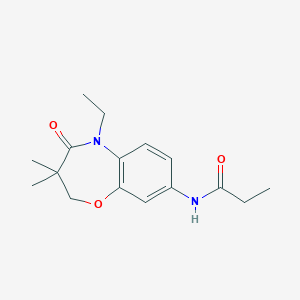
![(E)-N-[(3-Cyanophenyl)methyl]-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]but-2-enamide](/img/structure/B2616584.png)

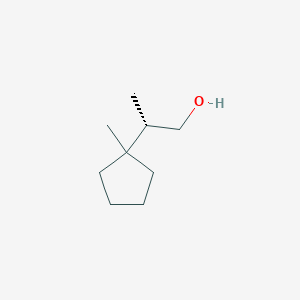
![3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2616589.png)
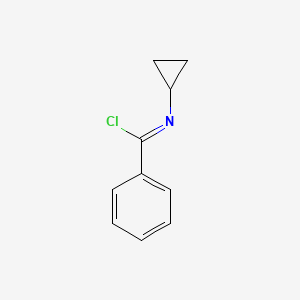
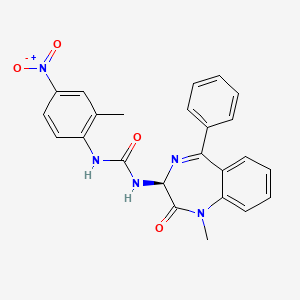
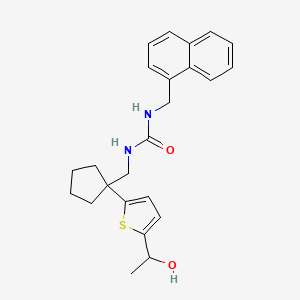
![3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2616594.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2616595.png)

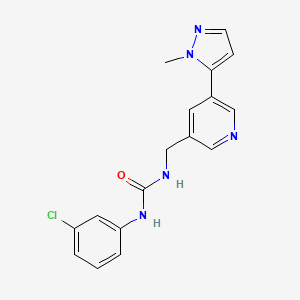
![1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2616603.png)
